molecular formula C25H38O3 B12679039 17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate CAS No. 38965-27-4

17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate

Cat. No.: B12679039
CAS No.: 38965-27-4
M. Wt: 386.6 g/mol
InChI Key: LVMDQTKLLVECJT-FYVXYBBASA-N
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Description

17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate is a synthetic derivative of testosterone, a primary male anabolic-androgenic steroid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate typically involves the esterification of 17beta-Hydroxyandrost-4-en-3-one (testosterone) with 3,3-dimethylbutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Scientific Research Applications

17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, leading to its anabolic and androgenic effects. The molecular targets include various enzymes and signaling pathways involved in cellular growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • Testosterone Enanthate
  • Testosterone Cypionate
  • Testosterone Decanoate
  • Testosterone Undecanoate

Uniqueness

17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate is unique due to its specific ester group, which influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This makes it distinct from other testosterone derivatives in terms of its duration of action and potency .

Properties

CAS No.

38965-27-4

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3,3-dimethylbutanoate

InChI

InChI=1S/C25H38O3/c1-23(2,3)15-22(27)28-21-9-8-19-18-7-6-16-14-17(26)10-12-24(16,4)20(18)11-13-25(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21-,24-,25-/m0/s1

InChI Key

LVMDQTKLLVECJT-FYVXYBBASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC(C)(C)C)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CC(C)(C)C)CCC4=CC(=O)CCC34C

Origin of Product

United States

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